molecular formula C5H10ClNO B2932887 N-(1-chloropropan-2-yl)acetamide CAS No. 817-78-7

N-(1-chloropropan-2-yl)acetamide

Cat. No.: B2932887
CAS No.: 817-78-7
M. Wt: 135.59
InChI Key: ANLUXOVOERTUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-chloropropan-2-yl)acetamide is an organic compound with the molecular formula C5H10ClNO and a molecular weight of 135.59 g/mol . This compound is characterized by the presence of a chloro group attached to the second carbon of a propyl chain, which is further connected to an acetamide group. It is commonly used in various chemical reactions and has applications in different scientific fields.

Scientific Research Applications

N-(1-chloropropan-2-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: this compound is used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

“N-(1-chloropropan-2-yl)acetamide” is classified under the GHS07 hazard class . It has hazard statements H319, H315, H335, and H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(1-chloropropan-2-yl)acetamide can be synthesized through the reaction of 1-chloropropan-2-amine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine reacting with acetic anhydride to form the acetamide derivative. The reaction can be represented as follows:

CH3CH(Cl)CH2NH2+(CH3CO)2OCH3CH(Cl)CH2NHCOCH3+CH3COOH\text{CH}_3\text{CH(Cl)CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{CH}_3\text{CH(Cl)CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} CH3​CH(Cl)CH2​NH2​+(CH3​CO)2​O→CH3​CH(Cl)CH2​NHCOCH3​+CH3​COOH

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(1-chloropropan-2-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of N-(1-hydroxypropan-2-yl)acetamide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form N-(1-propan-2-yl)acetamide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form N-(1-chloropropan-2-yl)acetic acid.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products:

    Substitution: N-(1-hydroxypropan-2-yl)acetamide.

    Reduction: N-(1-propan-2-yl)acetamide.

    Oxidation: N-(1-chloropropan-2-yl)acetic acid.

Mechanism of Action

The mechanism of action of N-(1-chloropropan-2-yl)acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-chloropropan-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(1-bromopropan-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and properties due to the larger atomic size and different electronegativity of bromine.

    N-(1-chloropropan-2-yl)formamide: Similar structure but with a formamide group instead of an acetamide group. This compound may have different chemical and biological properties due to the presence of the formamide group.

The uniqueness of this compound lies in its specific reactivity and the balance of its chemical properties, making it suitable for a wide range of applications in various fields.

Properties

IUPAC Name

N-(1-chloropropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-4(3-6)7-5(2)8/h4H,3H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLUXOVOERTUOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

817-78-7
Record name N-(1-chloropropan-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.